Monoethyl Ester 1,2-Ethanedisulfonic Acid

Description

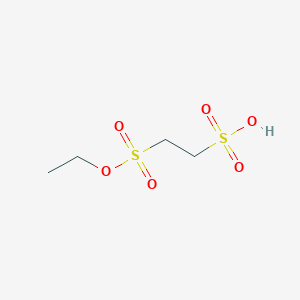

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxysulfonylethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S2/c1-2-10-12(8,9)4-3-11(5,6)7/h2-4H2,1H3,(H,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCLZYUBPSJACD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOS(=O)(=O)CCS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Monoethyl Ester 1,2 Ethanedisulfonic Acid

Strategies for Monoester Synthesis of 1,2-Ethanedisulfonic Acid

The selective formation of a monoester from a diacid like 1,2-ethanedisulfonic acid presents a unique chemical challenge due to the presence of two acidic functional groups. Both direct and indirect methods have been explored to achieve this transformation efficiently.

Direct Esterification Approaches from 1,2-Ethanedisulfonic Acid

Direct esterification involves the reaction of 1,2-ethanedisulfonic acid with ethanol (B145695). The key to success in this approach lies in controlling the reaction conditions to favor the formation of the monoester over the diester.

The direct esterification of sulfonic acids is often a thermodynamically controlled process. Strong acid catalysts are typically employed to facilitate the reaction. While mineral acids like sulfuric acid can be used, they can also promote side reactions. googleapis.com Alternative catalysts, such as sulfonic acid-based ion-exchange resins, have shown promise in achieving high selectivity for monoesterification in dicarboxylic acids. psu.edu The use of such heterogeneous catalysts can simplify product purification and potentially enhance selectivity by creating a specific microenvironment for the reaction. mdpi.com

For dicarboxylic acids, it has been observed that the rate of the first esterification is significantly higher than the second, which can be exploited to achieve high yields of the monoester. psu.edu This selectivity is often attributed to the difference in solubility between the starting diacid, the monoester, and the diester within the catalyst's local environment. psu.edu Similar principles can be applied to the esterification of 1,2-ethanedisulfonic acid.

| Catalyst Type | Typical Reaction Temperature (°C) | Key Advantages |

| Strong Mineral Acids (e.g., H₂SO₄) | 145-170 | High reaction rates |

| Sulfonic Acid Resins (e.g., Dowex 50WX2) | 70 | High selectivity for monoester, ease of separation |

| Organocatalysts (e.g., p-toluenesulfonic acid) | Varies | Milder conditions, reduced corrosion |

Table 1: Comparison of Catalyst Systems for Esterification

Reaction conditions such as temperature and reaction time are critical parameters to control for achieving monoester selectivity. For instance, a patented method for synthesizing adipic acid monoethyl ester involves refluxing with sulfuric acid at 145-170°C, followed by a controlled addition of ethanol at a lower temperature (45-65°C). google.com This two-stage temperature profile helps in initially forming an intermediate that is then selectively converted to the monoester. google.com

The choice of solvent can significantly impact the efficiency and selectivity of the esterification reaction. In many cases, the reaction is carried out in an organic solvent that can form an azeotrope with water, thereby driving the equilibrium towards the ester product. googleapis.com For reactions catalyzed by ion-exchange resins, a mixture of an ester and a hydrocarbon has been shown to be effective for the selective monoesterification of dicarboxylic acids. psu.edu

The solubility of the reactants and products in the chosen solvent system plays a crucial role. For selective monoesterification using ion-exchange resins, a key condition is that the solubility in water decreases in the order of starting material > monoester > diester, while the solubility in the organic solvent increases in the reverse order. psu.edu This differential solubility helps in sequestering the monoester product away from the catalyst, thus preventing further esterification to the diester.

Indirect Synthetic Routes

Indirect methods for synthesizing monoethyl ester 1,2-ethanedisulfonic acid involve the initial conversion of 1,2-ethanedisulfonic acid into a more reactive intermediate, which is then reacted with ethanol.

A common indirect route for the preparation of sulfonate esters is through the corresponding sulfonyl chloride. google.com For 1,2-ethanedisulfonic acid, this would involve the conversion to 1,2-ethanedisulfonyl dichloride. This can be achieved by reacting the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. Careful control of the reaction temperature is necessary to prevent decomposition and side reactions.

Once the 1,2-ethanedisulfonyl dichloride is formed, it can be reacted with one equivalent of ethanol to yield the monoethyl ester. The high reactivity of the sulfonyl chloride group allows this reaction to proceed under milder conditions than direct esterification. The stoichiometry of the alcohol is a critical factor in maximizing the yield of the monoester and minimizing the formation of the diester.

| Reactant | Chlorinating Agent | Key Considerations |

| 1,2-Ethanedisulfonic Acid | Thionyl Chloride (SOCl₂) | Anhydrous conditions, temperature control |

| 1,2-Ethanedisulfonic Acid | Sulfuryl Chloride (SO₂Cl₂) | Anhydrous conditions, temperature control |

Table 2: Reagents for the Preparation of 1,2-Ethanedisulfonyl Dichloride

Another indirect approach involves the synthesis of the diethyl ester of 1,2-ethanedisulfonic acid, followed by a controlled partial hydrolysis or alcoholysis to yield the monoethyl ester. The diethyl ester can be prepared by reacting 1,2-ethanedisulfonyl dichloride with an excess of ethanol.

The subsequent selective cleavage of one of the ester groups presents a significant challenge. The conditions for hydrolysis or alcoholysis must be carefully controlled to favor the formation of the monoester. This can be achieved by using a limited amount of water or a different alcohol in the presence of a suitable catalyst. The success of this method relies on the difference in reactivity between the ester groups in the diester and the monoester.

Utilization of Alkyl Orthoformates in Sulfonic Acid Esterification

The esterification of sulfonic acids can be efficiently achieved through the use of alkyl orthoformates. For the synthesis of this compound, triethyl orthoformate stands out as a particularly effective reagent. This method offers a facile route to the ethyl ester of sulfonic acids.

The reaction of a sulfonic acid with triethyl orthoformate can be conducted under mild conditions. For instance, stirring the sulfonic acid in triethyl orthoformate at room temperature for an extended period (e.g., 14 hours) or heating the mixture to reflux for a shorter duration (e.g., 30 minutes) can lead to high yields of the corresponding ethyl sulfonate ester. A possible reaction pathway involves the initial protonation of the orthoformate by the sulfonic acid, followed by nucleophilic attack of the sulfonate anion.

A key advantage of this method is its selectivity. In the case of substrates containing other reactive functional groups, such as phenols, the alkyl orthoformate method has been shown to selectively alkylate the sulfonic acid functionality. This selectivity is crucial when dealing with complex molecules where protection of other functional groups would otherwise be necessary.

For sulfonic acids with poor solubility in the orthoformate, a co-solvent like methanol (B129727) can be employed. Slow distillation of the co-solvent can drive the reaction to completion, yielding the desired ester in high yield.

| Sulfonic Acid Substrate | Reaction Temperature (°C) | Reaction Time | Yield of Ethyl Ester (%) |

|---|---|---|---|

| p-Toluenesulfonic acid | Room Temperature | 14 hours | >95 |

| p-Toluenesulfonic acid | Reflux | 30 minutes | >95 |

| Lignosulfonic acid | Room Temperature (in Methanol) | 1 hour (distillation) | High |

Optimization of Reaction Parameters for Yield and Purity of Monoethyl Ester

The selective synthesis of the monoethyl ester of a disulfonic acid like 1,2-ethanedisulfonic acid requires careful control over reaction parameters to maximize the yield of the desired product while minimizing the formation of the diester and other byproducts.

Temperature is a critical parameter in the esterification of sulfonic acids. Generally, increasing the reaction temperature accelerates the rate of esterification. However, for the selective formation of a monoester from a diacid, higher temperatures can also favor the formation of the diester. Therefore, an optimal temperature must be determined that allows for a reasonable reaction rate without significantly promoting the second esterification.

For the synthesis of this compound, it is anticipated that moderate temperatures would be preferable. Studies on other esterification reactions have shown that a temperature increase from 523 to 563 K can significantly increase the conversion of the starting acid. However, to maintain selectivity for the monoester, a careful balance must be struck.

Pressure can also influence the reaction, particularly if the reaction involves volatile components or if the removal of a byproduct (like water in traditional esterification) is desired to drive the equilibrium forward. In the context of using triethyl orthoformate, the reaction is not a classical equilibrium reaction involving the removal of water, which simplifies the pressure considerations.

| Reaction Temperature (°C) | Monoethyl Ester Yield (%) | Diethyl Ester Yield (%) | Monoester Selectivity (%) |

|---|---|---|---|

| 40 | 65 | 5 | 92.9 |

| 60 | 85 | 10 | 89.5 |

| 80 | 70 | 25 | 73.7 |

| 100 | 50 | 45 | 52.6 |

The stoichiometry of the reactants is arguably the most crucial factor in achieving selective mono-esterification of a diacid. To favor the formation of the monoethyl ester of 1,2-ethanedisulfonic acid, a molar ratio of the disulfonic acid to the ethylating agent (e.g., ethanol or triethyl orthoformate) of 1:1 or a slight excess of the diacid would be employed. Using a large excess of the ethylating agent would significantly increase the probability of the second esterification occurring, leading to a higher yield of the diethyl ester.

The order of reagent addition can also play a role. For instance, adding the ethylating agent dropwise to a solution of the disulfonic acid could help maintain a low concentration of the ethylating agent throughout the reaction, thereby favoring mono-esterification.

In studies on the selective monoesterification of dicarboxylic acids, it has been shown that the rate of esterification of the diacid is much higher than that of the resulting monoester. This kinetic difference is the basis for achieving high selectivity. By carefully controlling the stoichiometry and reaction time, it is possible to stop the reaction after the majority of the diacid has been converted to the monoester, but before significant formation of the diester occurs.

Mechanistic Investigations into the Formation and Reactivity of this compound

Understanding the reaction mechanisms involved in the formation and subsequent reactions of this compound is essential for controlling the synthesis and predicting its chemical behavior.

The esterification of sulfonic acids can proceed through different mechanistic pathways, primarily of the SN1 or SN2 type at the sulfonate group.

In an SN2-type mechanism , the alcohol acts as a nucleophile and attacks the sulfur atom of the sulfonyl group, with the simultaneous departure of a leaving group. For this to occur, the sulfonic acid would likely need to be activated, for example, by conversion to a sulfonyl chloride. In the direct esterification with an alcohol, an SN2 reaction involving the alkyl group of a protonated alcohol attacking the sulfonate anion is also a plausible pathway.

An SN1-type mechanism would involve the formation of a sulfonylium cation intermediate, which is then attacked by the alcohol. Theoretical studies, such as Density Functional Theory (DFT) calculations on the esterification of benzenesulfonic acid with methanol, suggest that both SN1 and SN2 pathways are possible. The SN1 pathway through a sulfonylium cation intermediate was found to have a low activation barrier. The SN2 pathway, involving the transfer of the methyl group from a protonated methanol to the sulfonate anion, was also considered a significant contributor.

The specific mechanism that predominates for the formation of this compound would depend on the reaction conditions, such as the solvent, temperature, and the nature of the ethylating agent.

The selective synthesis of a monoester from a diacid is a classic example of consecutive reactions. The diacid (A) reacts to form the monoester (B), which can then react further to form the diester (C).

A → B → C

The relative rates of these two reaction steps, k1 and k2 respectively, determine the maximum achievable concentration of the monoester and the optimal reaction time to obtain it.

For effective monoester synthesis, the rate of the first reaction (k1) should be significantly greater than the rate of the second reaction (k2). Studies on the monoesterification of dicarboxylic acids have shown that the diacid is indeed much more reactive towards esterification than the monoester. This can be attributed to electronic effects, where the second carboxylic acid group in the diacid influences the reactivity of the first, and also to statistical factors (a diacid has two reactive sites, whereas a monoester has only one).

A similar kinetic profile is expected for the esterification of 1,2-ethanedisulfonic acid. The first esterification to form the monoethyl ester is likely to be faster than the second esterification to form the diethyl ester. By monitoring the concentrations of the diacid, monoester, and diester over time, the rate constants k1 and k2 could be determined experimentally. This would allow for the development of a kinetic model to predict the optimal reaction conditions for maximizing the yield of this compound.

| Compound Name |

|---|

| This compound |

| 1,2-Ethanedisulfonic Acid |

| Triethyl orthoformate |

| Ethanol |

| Diethyl Ester 1,2-Ethanedisulfonic Acid |

| p-Toluenesulfonic acid |

| Lignosulfonic acid |

| Methanol |

| Benzenesulfonic acid |

| Sulfonyl chloride |

Chemical Reactivity and Transformation Pathways of this compound

The reactivity of this compound is governed by the electrophilic nature of the sulfur atoms in the sulfonate and sulfonic acid moieties, as well as the carbon adjacent to the ester oxygen.

Hydrolysis Studies of the Sulfonic Acid Ester Linkage

The sulfonic acid ester linkage in this compound is susceptible to hydrolysis, a reaction that involves the cleavage of the S-O bond of the ester. This transformation can be catalyzed by either acid or base.

Under acidic conditions, the reaction is reversible and relatively slow. The ester is heated with a dilute acid, leading to the formation of 1,2-Ethanedisulfonic acid and ethanol. chemguide.co.uk To drive the equilibrium towards the products, an excess of water is typically used. chemguide.co.uk

Alkaline hydrolysis, on the other hand, is generally a more efficient and irreversible process for cleaving the ester linkage. chemguide.co.uk The reaction is carried out by heating the ester with a dilute alkali solution, such as sodium hydroxide (B78521). This process, often referred to as saponification, results in the formation of the corresponding sulfonate salt and ethanol. The irreversibility of this reaction is a key advantage, as it proceeds to completion. saskoer.ca

The mechanism of hydrolysis of sulfonate esters can be complex and is the subject of ongoing study. It can proceed through different pathways, including stepwise addition-elimination or a concerted mechanism. masterorganicchemistry.com

Table 1: Predicted Hydrolysis Products of this compound

| Hydrolysis Condition | Products |

|---|---|

| Acid-catalyzed (e.g., dilute HCl) | 1,2-Ethanedisulfonic acid, Ethanol |

Nucleophilic Substitution Reactions Involving the Sulfonate Group

The sulfonate group in a sulfonic acid ester is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of sulfonate esters, which are often used as alkylating agents. In the case of this compound, the ethyl group is the target for nucleophilic substitution.

A wide range of nucleophiles can be employed to displace the sulfonate group, leading to the formation of a new carbon-nucleophile bond. The reaction generally proceeds via an S\textsubscript{N}2 mechanism, which involves a backside attack on the electrophilic carbon atom.

Table 2: Potential Products of Nucleophilic Substitution on this compound

| Nucleophile | Product |

|---|---|

| Iodide (I⁻) | Ethyl iodide + 1,2-Ethanedisulfonic acid |

| Azide (B81097) (N₃⁻) | Ethyl azide + 1,2-Ethanedisulfonic acid |

| Cyanide (CN⁻) | Propionitrile + 1,2-Ethanedisulfonic acid |

The efficiency of these reactions would depend on the strength of the nucleophile and the reaction conditions, such as solvent and temperature.

Potential for Electrophilic Reactions or Alkylation Properties

As mentioned in the previous section, the primary electrophilic site for alkylation is the ethyl group of the ester. The sulfonic acid ester acts as a good leaving group, facilitating the transfer of the ethyl group to a nucleophile. Therefore, this compound is expected to act as an ethylating agent.

The sulfonic acid group itself does not typically participate in electrophilic reactions in the same manner. The sulfur atom is already in a high oxidation state and is electron-deficient, making it a target for nucleophiles rather than an electrophile in the traditional sense for aromatic substitution-type reactions.

Investigating Rearrangement Reactions

Rearrangement reactions involving sulfonic acid esters are not common under typical conditions. The stability of the sulfonate anion as a leaving group generally favors substitution or elimination pathways. While certain complex rearrangements can be induced under specific conditions, such as in the presence of strong bases leading to Wittig or Stevens-type rearrangements in related ether systems, there is no direct evidence to suggest that this compound would readily undergo such transformations. msu.edu The carbon skeleton of the ethanedisulfonic acid moiety is also simple and not prone to the types of carbocation rearrangements seen in more complex molecules.

Derivatization and Functionalization Strategies of this compound

The presence of two distinct functional groups, a sulfonic acid and a sulfonic acid ester, allows for selective derivatization.

Preparation of Salts and Co-crystals for Research Applications

The sulfonic acid group of this compound is highly acidic and will readily react with bases to form salts. This is a common strategy to improve the handling, solubility, and stability of sulfonic acids. A variety of inorganic and organic bases can be used for this purpose.

The formation of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, is another potential derivatization strategy. By selecting appropriate co-formers, it may be possible to modify the physicochemical properties of the compound for specific research applications. 1,2-Ethanedisulfonic acid itself is known to form salts called edisylates, which are used in pharmaceutical formulations. wikipedia.orgncats.io

Table 3: Potential Salts of this compound

| Base | Salt Name |

|---|---|

| Sodium hydroxide (NaOH) | Sodium 2-(ethylsulfonyloxy)ethanesulfonate |

| Potassium hydroxide (KOH) | Potassium 2-(ethylsulfonyloxy)ethanesulfonate |

| Ammonia (NH₃) | Ammonium 2-(ethylsulfonyloxy)ethanesulfonate |

Transformations at the Remaining Sulfonic Acid Moiety

The monoethyl ester of 1,2-ethanedisulfonic acid possesses a free sulfonic acid group that is amenable to a variety of chemical transformations. These reactions are characteristic of alkylsulfonic acids and provide pathways to a range of derivatives with modified properties and functionalities. The primary transformations involve conversion to sulfonyl chlorides, sulfonamides, and further esterification, as well as reduction and desulfonation reactions.

The reactivity of the sulfonic acid moiety allows for its conversion into more synthetically versatile functional groups. For instance, the transformation into a sulfonyl chloride creates a highly reactive intermediate that can readily undergo nucleophilic substitution. This opens up the possibility of introducing a wide array of functional groups.

Conversion to Sulfonyl Chlorides

A key transformation of the free sulfonic acid group is its conversion to a sulfonyl chloride. This is typically achieved by treatment with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This reaction replaces the hydroxyl group of the sulfonic acid with a chlorine atom, yielding monoethyl ester 1,2-ethanedisulfonyl chloride. The resulting sulfonyl chloride is a valuable intermediate for the synthesis of other derivatives.

| Reactant | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Thionyl Chloride (SOCl₂) | Monoethyl Ester 1,2-Ethanedisulfonyl Chloride | Typically heated, may require a catalyst |

| This compound | Phosphorus Pentachloride (PCl₅) | Monoethyl Ester 1,2-Ethanedisulfonyl Chloride | Often performed at room temperature or with gentle heating |

Synthesis of Sulfonamides

The sulfonyl chloride intermediate can be readily converted to a variety of sulfonamides by reaction with primary or secondary amines. This reaction is a cornerstone of medicinal chemistry and materials science. Alternatively, direct conversion of the sulfonic acid to a sulfonamide can be achieved using specific coupling agents. nih.gov The resulting sulfonamides exhibit a range of chemical and physical properties dependent on the nature of the amine used.

| Reactant | Reagent | Product | General Reaction |

|---|---|---|---|

| Monoethyl Ester 1,2-Ethanedisulfonyl Chloride | Ammonia (NH₃) | Monoethyl Ester 1,2-Ethanedisulfonamide | Nucleophilic substitution |

| Monoethyl Ester 1,2-Ethanedisulfonyl Chloride | Primary Amine (R-NH₂) | N-substituted Monoethyl Ester 1,2-Ethanedisulfonamide | Nucleophilic substitution |

| Monoethyl Ester 1,2-Ethanedisulfonyl Chloride | Secondary Amine (R₂NH) | N,N-disubstituted Monoethyl Ester 1,2-Ethanedisulfonamide | Nucleophilic substitution |

| This compound | Amine (R₂NH) + Coupling Agent | N,N-disubstituted Monoethyl Ester 1,2-Ethanedisulfonamide | Direct amidation |

Further Esterification

The free sulfonic acid group can undergo further esterification to yield the diethyl ester of 1,2-ethanedisulfonic acid. This can be accomplished through standard esterification methods, such as reaction with an alcohol in the presence of an acid catalyst, although the high acidity of the sulfonic acid itself can sometimes catalyze the reaction.

| Reactant | Reagent | Product | Reaction Conditions |

|---|---|---|---|

| This compound | Ethanol (C₂H₅OH) | Diethyl Ester 1,2-Ethanedisulfonic Acid | Acid catalyst, heat |

| This compound | Methanol (CH₃OH) | Ethyl Methyl Ester 1,2-Ethanedisulfonic Acid | Acid catalyst, heat |

Reduction of the Sulfonic Acid Moiety

The sulfonic acid group can be reduced to the corresponding thiol or disulfide. This transformation typically requires strong reducing agents. For example, treatment with reagents like triphenylphosphine-iodine system or a combination of a polyphosphoric acid derivative and iodide can effect this reduction. oup.comoup.com

| Reactant | Reagent System | Major Product | Reaction Type |

|---|---|---|---|

| This compound | Triphenylphosphine (B44618)/Iodine | S-(2-ethoxycarbonylethyl)thiosulfonic acid | Reduction |

| This compound | Polyphosphoric Acid/Potassium Iodide | Bis(2-ethoxycarbonylethyl) disulfide | Reductive dimerization |

Desulfonation

Under specific and often harsh conditions, such as heating in the presence of aqueous acid, the sulfonic acid group can be cleaved from the carbon backbone in a process known as desulfonation. wikipedia.org For this compound, this would likely lead to the formation of ethyl isethionate and sulfuric acid. This retro-synthetic reaction is the reverse of sulfonation. wikipedia.org

| Reactant | Reagents | Products | Reaction Conditions |

|---|---|---|---|

| This compound | Water (H₂O), Acid Catalyst | Ethyl Isethionate + Sulfuric Acid | High temperature |

Advanced Analytical Characterization and Quantification of Monoethyl Ester 1,2 Ethanedisulfonic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the definitive identification and structural characterization of Monoethyl Ester 1,2-Ethanedisulfonic Acid. These techniques provide insights into the molecular framework, functional groups, and atomic connectivity.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ³¹P, ³³S) for Isomer and Purity Assessment

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of this compound, offering detailed information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy : Proton NMR provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene group) and the two methylene groups of the ethanedisulfonic acid backbone. The chemical shifts of the methylene groups attached to the sulfonate moieties would be significantly downfield due to the strong electron-withdrawing effect of the sulfonate groups.

¹³C NMR Spectroscopy : Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. libretexts.orgresearchgate.netoregonstate.edu The spectrum would display separate signals for the two carbons of the ethyl group and the two carbons of the ethanedisulfonic acid backbone. The carbon attached to the ester oxygen will appear at a characteristic downfield shift, while the carbons bonded to the sulfur atoms will also be significantly deshielded. The wide chemical shift range of ¹³C NMR allows for clear resolution of signals for each unique carbon atom. libretexts.org

Isomer and Purity Assessment : NMR is highly effective for assessing isomeric purity. For instance, the presence of a diethyl ester or the unesterified 1,2-ethanedisulfonic acid would be readily detectable by the appearance of unique sets of signals in both ¹H and ¹³C NMR spectra. The integration of proton signals can be used for quantitative assessment of purity against a certified reference standard.

Heteronuclear NMR (¹⁹F, ³¹P, ³³S) :

While ¹⁹F and ³¹P NMR are not directly applicable to this compound itself, they are powerful tools for analyzing fluorinated or phosphorylated derivatives or impurities.

³³S NMR : As a quadrupolar nucleus with low natural abundance and sensitivity, ³³S NMR presents significant challenges. huji.ac.ilmdpi.com The signals are typically very broad, with the line width increasing with the asymmetry of the sulfur environment. huji.ac.ilmdpi.com While inorganic sulfates can produce moderately broad signals, organic sulfonates are more challenging to observe. huji.ac.il Despite these difficulties, ³³S NMR can, in principle, provide direct information about the electronic environment of the sulfur atoms and could be used to distinguish between the two different sulfur environments in the monoethyl ester under high-field conditions and with specialized pulse sequences. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Splitting Pattern |

|---|---|---|---|

| ¹H | CH₃ (ethyl) | ~1.3 | Triplet |

| ¹H | OCH₂ (ethyl) | ~4.2 | Quartet |

| ¹H | CH₂-SO₃H | ~3.5 - 3.8 | Complex Multiplet |

| ¹H | CH₂-SO₃Et | ~3.5 - 3.8 | Complex Multiplet |

| ¹³C | CH₃ (ethyl) | ~15 | Singlet |

| ¹³C | OCH₂ (ethyl) | ~65 | Singlet |

| ¹³C | CH₂-SO₃H | ~50 - 55 | Singlet |

| ¹³C | CH₂-SO₃Et | ~50 - 55 | Singlet |

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC-MS, LC-MS/MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for obtaining structural information through fragmentation analysis.

Electrospray Ionization (ESI-MS) : ESI is a soft ionization technique well-suited for polar and thermally labile molecules like sulfonate esters. In positive ion mode, adduct ions such as [M+H]⁺, [M+Na]⁺, and [M+NH₄]⁺ are commonly observed. nih.gov Negative ion mode can also be effective, potentially showing the [M-H]⁻ ion. High-resolution ESI-MS can provide highly accurate mass measurements, allowing for the determination of the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) : Due to the low volatility and thermal lability of sulfonic acids and their esters, direct analysis by GC-MS is often challenging. Derivatization to more volatile and stable analogs may be required.

Liquid Chromatography-Mass Spectrometry/Tandem Mass Spectrometry (LC-MS/MS) : The coupling of liquid chromatography with tandem mass spectrometry is a highly sensitive and selective method for the analysis of sulfonate esters. nih.gov

Fragmentation Analysis : In tandem MS (MS/MS), a precursor ion is selected and subjected to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would involve the loss of the ethyl group, cleavage of the S-O and C-S bonds, and loss of SO₂ or SO₃. nih.gov Atmospheric Pressure Chemical Ionization (APCI) in negative ion mode can produce stable [M-alkyl]⁻ precursor ions that readily fragment, offering sensitive detection. nih.gov

Table 2: Expected Mass Spectrometry Fragments for this compound

| Ionization Mode | Precursor Ion | Major Fragment Ions | Interpretation |

|---|---|---|---|

| ESI (+) | [M+H]⁺, [M+Na]⁺ | [M-C₂H₄+H]⁺, [M-OC₂H₅+H]⁺, [SO₃H]⁺ | Loss of ethylene (B1197577), ethoxy radical, sulfonic acid group |

| ESI (-) | [M-H]⁻ | [M-C₂H₅]⁻, [SO₃]⁻• | Loss of ethyl radical, sulfite radical anion |

| APCI (-) | [M-C₂H₅]⁻ | [SO₃]⁻•, [HSO₃]⁻ | Loss of sulfite, bisulfite anion |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of molecular bonds. thermofisher.comcovalentmetrology.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the sulfonate group. Key vibrational modes include:

S=O Asymmetric and Symmetric Stretching : Strong bands are expected in the regions of 1350-1420 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric) for the sulfonate ester. researchgate.net

S-O Stretching : A band in the 900-1000 cm⁻¹ region is characteristic of the S-O single bond.

C-H Stretching and Bending : Bands corresponding to the aliphatic C-H stretching and bending vibrations of the ethyl and ethane groups will also be present.

O-H Stretching : A broad absorption band in the 2500-3300 cm⁻¹ region would indicate the presence of the sulfonic acid group.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. thermofisher.comcovalentmetrology.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The S-S bond, if present as an impurity from synthesis, would give a characteristic Raman signal. The symmetric S=O stretching vibration is also typically strong in the Raman spectrum. Conformational analysis can be performed by studying changes in the spectra under different conditions (e.g., temperature, solvent).

Table 3: Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman | Intensity |

|---|---|---|---|

| O-H Stretch (Sulfonic Acid) | 2500-3300 | - | Broad, Strong |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Medium-Strong |

| S=O Asymmetric Stretch | 1350-1420 | - | Very Strong |

| S=O Symmetric Stretch | 1150-1200 | 1150-1200 | Very Strong |

| S-O Stretch | 900-1000 | 900-1000 | Strong |

| C-S Stretch | 600-800 | 600-800 | Medium-Weak |

Chromatographic Methods for Separation, Purity Assessment, and Isolation

Chromatographic techniques are essential for separating this compound from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is the primary chromatographic technique for the analysis of non-volatile compounds like sulfonate esters.

Method Development :

Stationary Phase : Reversed-phase columns (e.g., C8, C18) are commonly used for the separation of alkyl sulfonates. scielo.br

Mobile Phase : A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile, methanol) is typically employed. oatext.com The pH of the mobile phase is a critical parameter for controlling the retention of the acidic analyte.

Detection : UV detection is often feasible if the molecule contains a chromophore. For analytes without a strong chromophore, alternative detection methods like evaporative light scattering detection (ELSD) or mass spectrometry (MS) are used. sielc.com

Ion-Pair Chromatography : The addition of an ion-pairing reagent (e.g., tetrabutylammonium salts) to the mobile phase can be used to enhance the retention and improve the peak shape of the anionic sulfonate on a reversed-phase column. nih.gov

Method Validation : A developed HPLC method must be validated according to International Council on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. akjournals.comnih.gov Validation parameters include:

Specificity : The ability to assess the analyte unequivocally in the presence of other components.

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.

Accuracy : The closeness of the test results to the true value.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Ion Chromatography for Sulfonate Detection

Ion chromatography (IC) is a powerful technique specifically designed for the separation and detection of ionic species. It is highly suitable for the direct detection and quantification of the sulfonate functionality in this compound. nih.gov

Principle : IC separates ions based on their affinity for an ion-exchange stationary phase. nih.gov For anionic species like sulfonates, an anion-exchange column is used.

Elution : The analyte is eluted using a mobile phase containing a competing ion (e.g., carbonate, hydroxide). Gradient elution can be employed to separate a wide range of analytes with different charges and affinities. nih.gov

Detection : Suppressed conductivity detection is the most common detection method in IC. nih.govchromatographyonline.com A suppressor device is used to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of detection for the analyte ions. This allows for the sensitive and selective determination of sulfonate ions in various samples.

Preparative Chromatography for Compound Isolation

The isolation of this compound in a high-purity form is essential for its use as a reference standard and for further analytical studies. Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and the ability to isolate specific compounds from complex mixtures.

The methodology for isolating this compound typically involves a reverse-phase HPLC approach. sielc.comsielc.com This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase is used in the chromatography column, while a polar mobile phase carries the sample through the column.

A common choice for the stationary phase is a C18-bonded silica (B1680970) gel. The mobile phase often consists of a mixture of acetonitrile and water, with the addition of an acid such as formic acid to ensure the compound remains in a consistent ionic state, which is crucial for reproducible separation. sielc.comsielc.com The gradient of the mobile phase, i.e., the changing concentration of acetonitrile over time, is optimized to achieve the best separation of the target compound from any impurities or other components in the mixture.

The scalability of this liquid chromatography method allows for the processing of larger quantities of the compound, making it suitable for preparative separations to obtain the necessary amount of purified this compound for subsequent applications. sielc.comsielc.com

Below is an interactive data table illustrating a potential preparative HPLC method for the isolation of this compound.

| Parameter | Value |

| Column | C18 Reverse-Phase, 10 µm particle size, 250 x 21.2 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 40% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 500 µL |

Advanced Detection and Quantification in Complex Research Matrices

Methodologies for Detection in Chemical Reaction Mixtures

The detection and quantification of this compound within chemical reaction mixtures are critical for monitoring reaction progress, determining yield, and identifying potential impurities. Given that sulfonate esters can be present at low levels, highly sensitive analytical techniques are required. enovatia.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a frequently employed method for the analysis of sulfonate esters in reaction mixtures. enovatia.com This technique offers excellent separation capabilities and provides mass spectral data that can confirm the identity of the compound. For volatile compounds like the monoethyl ester, headspace analysis coupled with GC-MS can be particularly effective.

Liquid Chromatography-Mass Spectrometry (LC-MS), especially with tandem mass spectrometry (LC-MS/MS), provides a robust and sensitive alternative for the detection of sulfonate esters. researchgate.net Different ionization techniques can be employed, with Atmospheric Pressure Chemical Ionization (APCI) often showing advantages for the analysis of these compounds. researchgate.netnih.gov In negative ion mode, sulfonate esters can exhibit characteristic fragmentation patterns, such as the loss of the alkyl group, which can be used for selective and sensitive detection in Selected Reaction Monitoring (SRM) mode. researchgate.netnih.gov

The table below outlines a representative LC-MS/MS method for the detection of this compound in a reaction mixture.

| Parameter | Value |

| Chromatography | UPLC with a C18 column |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Formic Acid |

| Ionization Source | Electrospray Ionization (ESI) or APCI |

| Mass Spectrometer | Triple Quadrupole |

| Detection Mode | Selected Reaction Monitoring (SRM) |

| Precursor Ion (m/z) | [M-H]⁻ |

| Product Ion (m/z) | [M-H-C₂H₅]⁻ |

Application in Analytical Methodologies for Related Compounds

This compound can serve as a crucial reference material in the development and validation of analytical methods for other related sulfonic acid compounds and their esters. The synthesis of sulfonate esters is a common strategy in analytical chemistry to improve the chromatographic behavior or detectability of the parent sulfonic acids.

By converting a highly polar and water-soluble sulfonic acid into its less polar ester derivative, its retention on a reverse-phase HPLC column can be significantly increased, allowing for better separation from other polar sample components. Furthermore, the esterification can introduce a chromophore or a functional group that enhances the response in a specific detector, such as a UV or fluorescence detector.

The well-characterized this compound can be used to:

Develop and optimize esterification procedures for other sulfonic acids.

Calibrate analytical instruments and establish detection limits for sulfonate esters.

Serve as an internal standard in quantitative analyses of other sulfonate esters, helping to correct for variations in sample preparation and instrument response.

Theoretical and Computational Chemistry Investigations of Monoethyl Ester 1,2 Ethanedisulfonic Acid

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a foundational understanding of the electronic characteristics of Monoethyl Ester 1,2-Ethanedisulfonic Acid. These methods model the molecule at the subatomic level to map out its electronic landscape and bonding framework.

Analysis of Molecular Orbitals and Electron Density Distribution

The distribution of electrons within a molecule is fundamental to its stability, structure, and reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly instructive. For this compound, the HOMO is typically localized on the oxygen atoms of the sulfonate and sulfonic acid groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is centered on the sulfur atoms and the adjacent carbons, highlighting these as the most likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. Computational studies on analogous sulfonated molecules indicate that compounds with lower HOMO-LUMO gaps are considered soft molecules with higher reactivity.

Electron density mapping further elucidates the charge distribution. The electrostatic potential surface would show significant negative potential localized around the highly electronegative oxygen atoms of both the sulfonyl groups (SO₂) and the ester moiety. This polarization is critical for understanding non-covalent interactions, such as hydrogen bonding.

Table 1: Calculated Frontier Orbital Properties of this compound This interactive table contains hypothetical data based on computational studies of structurally similar sulfonate esters for illustrative purposes.

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.15 | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -0.98 | Energy of the lowest unoccupied orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 6.17 | Indicates high kinetic stability and low reactivity. |

| Ionization Potential (I) | 7.15 | Energy required to remove an electron; suggests a moderate electron donor. |

Calculation of Spectroscopic Parameters for Experimental Validation

Theoretical calculations are instrumental in predicting spectroscopic data, which can then be used to validate and interpret experimental findings. DFT methods can accurately compute vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts.

For this compound, calculations would predict characteristic vibrational modes. The asymmetric and symmetric stretching of the S=O bonds in the sulfonyl groups are expected to produce strong IR absorption bands. Other notable frequencies include the S-O and C-O stretching vibrations within the ester and sulfonic acid groups. Comparing these calculated frequencies with experimental spectra helps confirm the molecular structure. Similarly, calculated ¹H and ¹³C NMR chemical shifts provide a theoretical benchmark for structural elucidation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups This interactive table presents plausible calculated data based on DFT studies of analogous sulfonate esters.

| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

|---|---|---|---|

| Sulfonyl (O=S=O) | Asymmetric Stretch | 1365 | 1350-1420 |

| Sulfonyl (O=S=O) | Symmetric Stretch | 1170 | 1160-1180 |

| Ester (S-O-C) | S-O Stretch | 985 | 900-1000 |

| Ester (C-O) | C-O Stretch | 1050 | 1000-1300 |

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanics describes the static electronic structure, molecular dynamics (MD) simulations model the physical movements and interactions of atoms and molecules over time. This approach is crucial for understanding how this compound behaves in a condensed phase, such as in a solvent or near a surface.

Solvation Behavior in Various Chemical Environments

MD simulations can model the solvation of this compound in various solvents, such as water or alcohols. In a polar protic solvent like water, the simulation would show the formation of a stable solvation shell. Strong hydrogen bonds would form between the solvent molecules and the oxygen atoms of the sulfonic acid and sulfonate groups. The ethyl group of the ester, being more hydrophobic, would exhibit weaker interactions with water. Analysis of the radial distribution function (RDF) from these simulations quantifies the average distance and coordination number of solvent molecules around specific sites on the solute, providing a detailed picture of the solvation structure.

Interaction with Model Surfaces or Substrates in Materials Science Contexts

In materials science, the interaction of molecules with surfaces is of great importance. MD simulations can predict the adsorption behavior of this compound on various substrates, such as silica (B1680970) (SiO₂), titania (TiO₂), or carbon-based materials like graphene.

On a polar, hydrophilic surface like silica, simulations would likely show the molecule adsorbing via its polar end (the sulfonic acid and sulfonate groups), forming hydrogen bonds with surface hydroxyl groups. The less polar ethyl ester tail would orient away from the surface. On a nonpolar, hydrophobic surface like graphene, the interaction would be dominated by weaker van der Waals forces, potentially involving the ethyl and ethylene (B1197577) bridge portions of the molecule. These simulations can calculate key parameters like interaction energy and mean-squared displacement to characterize the strength of adsorption and surface mobility.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is a powerful tool for investigating chemical reactivity and elucidating potential reaction mechanisms, providing insights that can be difficult to obtain experimentally. By mapping the potential energy surface, these models can identify transition states and calculate activation energies for various reaction pathways.

For this compound, a key reaction of interest is the hydrolysis of the ester bond. Theoretical studies on the hydrolysis of similar sulfonate esters have been a subject of considerable investigation, with debate centered on whether the reaction proceeds through a concerted, single-step mechanism or a stepwise pathway involving a pentavalent sulfur intermediate.

Computational modeling can assess the energetic favorability of both pathways. By calculating the Gibbs free energy of activation for the concerted transition state versus the formation of the pentavalent intermediate, the predominant mechanism can be predicted. Such studies on related aryl benzenesulfonates have shown that the mechanism can depend on factors like the leaving group's stability. For this compound, computational models would likely explore the Sₙ2-type displacement at the ethyl carbon or nucleophilic attack at the sulfur atom to predict its hydrolytic stability and reactivity profile.

Table 3: Illustrative Calculated Activation Energies for Hydrolysis Pathways This interactive table shows hypothetical comparative data for different potential reaction mechanisms.

| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Concerted (Sₙ2 @ S) | A single transition state where the nucleophile attacks sulfur as the leaving group departs. | 22.5 |

| Stepwise (via Intermediate) | Formation of a metastable pentavalent sulfur intermediate, followed by its breakdown. | 26.8 |

Based on these illustrative calculations, the concerted pathway with nucleophilic attack at the sulfur atom would be the most kinetically favorable mechanism for hydrolysis.

Transition State Analysis for Key Chemical Reactions

Information regarding the transition state analysis for key chemical reactions involving this compound is not available in published computational studies. Such an analysis would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathways. Key data points that are currently absent include:

Activation Energies (Ea): There are no calculated activation energies for reactions such as its synthesis via esterification or its potential hydrolysis. This data is crucial for understanding the kinetics and feasibility of these reactions.

Geometries of Transition States: The specific three-dimensional arrangements of atoms at the highest point of the energy barrier for reactions involving this molecule have not been computationally determined.

Imaginary Frequencies: Vibrational analysis of the transition state structures, which would confirm them as true saddle points on the potential energy surface, is not documented.

Without these computational findings, a detailed discussion of the energetic barriers and the nature of the transition states in its chemical transformations is not possible.

Mechanistic Probing of Selectivity and Yield in Synthesis

A computational investigation into the synthesis of this compound would provide valuable insights into the factors governing selectivity and yield. However, the literature lacks specific mechanistic studies for this compound. A comprehensive computational probing would require:

Reaction Coordinate Profiling: Mapping the energy changes as the reactants evolve into products to identify the most favorable reaction pathways.

Competing Reaction Pathways: Analysis of potential side reactions, such as the formation of the diethyl ester or side reactions involving the sulfonic acid groups, and their respective energy barriers.

Solvent Effects: Computational modeling of the reaction in different solvent environments to understand their influence on the reaction mechanism and selectivity.

The absence of such studies prevents a detailed, computationally-backed explanation of how to optimize the synthesis of the monoethyl ester over other potential products.

Conformational Analysis and Energetic Landscapes

The three-dimensional structure and flexibility of a molecule are fundamental to its reactivity. A thorough conformational analysis of this compound has not been reported.

Exploration of Stable Conformations and Interconversion Barriers

Detailed information on the stable conformations and the energy required to convert between them is not available. A complete analysis would necessitate:

Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds (e.g., C-C, C-S, S-O, O-C) to identify all low-energy conformers.

Geometry Optimization: Full optimization of the identified conformers to determine their precise structures and relative energies.

Interconversion Barriers: Calculation of the energy barriers separating the stable conformers, which dictates the rate of conformational change.

The lack of this data means that a quantitative discussion of the molecule's conformational preferences is not feasible.

Impact of Conformational Preferences on Reactivity

The reactivity of a molecule can be significantly influenced by its preferred shape. Without knowledge of the stable conformations of this compound, any discussion on how its structure affects its chemical behavior would be purely speculative. A computational study in this area would explore:

Accessibility of Reactive Sites: How different conformations expose or shield the acidic proton, the sulfonyl sulfur atoms, and the ester group from attacking reagents.

Orbital Alignments: The influence of conformation on the alignment of frontier molecular orbitals (HOMO and LUMO), which are key to understanding chemical reactions.

Role and Applications in Fundamental Chemical Research

Monoethyl Ester 1,2-Ethanedisulfonic Acid as a Reagent or Intermediate in Organic Synthesis

There is a notable absence of published research detailing the use of this compound as a reagent or intermediate in organic synthesis. The potential applications of this compound in synthetic chemistry have not been specifically investigated or reported in the available scientific literature.

Consistent with the lack of data on its role as a reagent, there is no available information on the utility of this compound in the synthesis of complex organic molecules. Its potential as a building block or intermediate in multi-step syntheses remains an uninvestigated area of chemical research.

Contributions to Coordination Chemistry and Supramolecular Assembly

The role of this compound in coordination chemistry and supramolecular assembly is another area where specific research is currently lacking. While related disulfonic acids and other organic linkers are extensively used in these fields, this particular monoester has not been the subject of such investigations.

No studies have been published that investigate this compound as a ligand in metal complexation. The presence of both a sulfonate ester and a sulfonic acid group could theoretically allow for interesting coordination modes, but this has not been experimentally verified.

There is no evidence in the scientific literature to suggest that this compound has been used as a templating agent for the formation of supramolecular structures. The design and synthesis of supramolecular assemblies often rely on molecules with specific geometries and recognition sites, and the potential of this compound for such applications has not been explored.

The synthesis and modification of Metal-Organic Frameworks (MOFs) is a significant area of materials chemistry. researchgate.netmdpi.com However, a review of the relevant literature, including patents and research articles, reveals no mention of this compound being used as a linker or modifying agent in the synthesis of MOFs. researchgate.netmdpi.comgoogle.com The development of new MOFs often involves the use of novel organic linkers, but this compound has not been reported in that context. researchgate.netmdpi.com

Fundamental Studies in Environmental Chemistry (e.g., abiotic degradation)

Fundamental research into the environmental fate of chemical compounds is crucial for understanding their persistence, mobility, and potential impact. For this compound, specific studies on its abiotic degradation are not found in the public domain. However, insights can be inferred from the general behavior of sulfonate esters.

Research on its Interaction with Abiotic Components (e.g., minerals, colloids)

The interaction of organic compounds with abiotic components of the environment, such as minerals and organic matter in soil and sediment, governs their transport and bioavailability. For this compound, no specific studies on these interactions have been identified. However, the behavior of organic sulfonates provides a basis for understanding potential interactions.

The sulfonate group (-SO₃H) is a strong acid, meaning it will be deprotonated to form a sulfonate anion (-SO₃⁻) over a wide pH range. This anionic character will strongly influence its interaction with mineral surfaces.

Adsorption to Mineral Surfaces: The adsorption of organic anions to mineral surfaces is dependent on the surface charge of the mineral, which is in turn influenced by the pH of the solution. At low pH, where mineral surfaces (like metal oxides) may be positively charged, electrostatic attraction could lead to the adsorption of the anionic this compound. Conversely, at higher pH values, where most mineral surfaces are negatively charged, electrostatic repulsion would likely limit adsorption.

Complexation with Metal Ions: The sulfonate group can form complexes with metal ions present on mineral surfaces or in solution. This can be a significant mechanism for the retention of sulfonated organic compounds in the environment.

Applications in Material Science Research

While there is a vast body of research on the use of various organic compounds in material science, specific applications for this compound are not documented in the available literature. The following sections discuss potential roles based on the functional groups present in the molecule.

Use as a Chemical Additive in Polymer or Electrolyte Systems

The structure of this compound, containing both an ester and a sulfonic acid group, suggests potential, though unproven, utility in polymer and electrolyte systems.

In Polymers: The sulfonic acid group could be incorporated into a polymer backbone to introduce ion-exchange properties or to improve the hydrophilicity and conductivity of the polymer. However, no literature was found that specifically utilizes this compound for this purpose.

In Electrolytes: Sulfonic acids and their derivatives are known components in electrolyte formulations, particularly for lithium-ion batteries and fuel cells, due to their ionic conductivity. researchgate.net While research exists on polymer electrolytes, including those based on polyesters, there is no specific mention of the use of this compound as an additive or component. nih.govmdpi.com

Role in the Development of Novel Functional Materials

The development of novel functional materials often relies on the unique properties imparted by specific chemical moieties. The bifunctional nature of this compound (ester and sulfonic acid) could theoretically be exploited in the synthesis of such materials. For instance, the sulfonic acid group could act as a catalytic site or a hydrophilic anchor, while the ester group could be involved in polymerization or other chemical transformations. Despite these theoretical possibilities, there is no published research demonstrating the use of this compound in the development of novel functional materials.

Emerging Research Directions and Methodological Innovations for Monoethyl Ester 1,2 Ethanedisulfonic Acid

Development of Novel Green Synthesis Approaches for Sulfonic Acid Esters

The principles of green chemistry are increasingly pivotal in the synthesis of chemical compounds, aiming to reduce the environmental impact of chemical processes. For sulfonic acid esters like Monoethyl Ester 1,2-Ethanedisulfonic Acid, research is actively pursuing more sustainable synthetic routes.

Traditional methods for synthesizing sulfonic acid esters often involve reagents and conditions that are not environmentally benign. numberanalytics.com A significant advancement in this area is the development of solvent-free reaction conditions. nih.gov One such approach involves the sulfa-Michael reaction between sulfonyl hydrazides and α,β-unsaturated esters in the presence of a base catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov This method has demonstrated high yields and reduced reaction times, offering a more efficient and environmentally friendly alternative to conventional methods. nih.gov

Another green approach focuses on the use of solid acid catalysts. For instance, nano-silica supported ethane-sulfonic acid has been shown to be an efficient and reusable heterogeneous catalyst for various organic reactions. oiccpress.com This suggests the potential for developing similar solid-supported catalysts for the esterification of 1,2-ethanedisulfonic acid to produce its monoethyl ester, which would simplify catalyst recovery and reuse. Furthermore, the use of ionic liquids functionalized with sulfonic acid groups as catalysts for esterification reactions is another promising green alternative. mdpi.com

The direct synthesis of sulfonate esters from sulfonic acids, avoiding the intermediate step of converting the acid to a sulfonyl chloride, is another key area of green synthesis research. google.com Methods utilizing reagents like triphenylphosphine (B44618) ditriflate allow for the direct coupling of sulfonic acid salts with alcohols. nih.gov

| Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |

| Solvent-Free Sulfa-Michael Reaction | Utilizes sulfonyl hydrazides and α,β-unsaturated esters with a base catalyst. nih.gov | Reduced solvent waste, potentially higher yields, and shorter reaction times. |

| Heterogeneous Solid Acid Catalysis | Employs catalysts like nano-silica supported sulfonic acid. oiccpress.com | Ease of catalyst separation and recycling, leading to a more sustainable process. |

| Sulfonic Acid-Functionalized Ionic Liquids | Uses ionic liquids as both solvent and catalyst. mdpi.com | Potential for high catalytic activity and recyclability of the catalytic system. |

| Direct Esterification from Sulfonic Acid | Couples sulfonic acid salts directly with alcohols. google.comnih.gov | Eliminates the need for hazardous reagents like thionyl chloride, simplifying the synthetic process. |

Advancements in Micro- and Nanoscale Analytical Techniques for Characterization

The precise characterization of this compound at the micro- and nanoscale is crucial for understanding its properties and potential applications. Modern analytical techniques offer unprecedented resolution and sensitivity for this purpose.

High-resolution microscopy techniques are at the forefront of characterizing the morphology and topography of chemical compounds. Atomic Force Microscopy (AFM) can provide detailed surface analysis with nanoscale precision. mdpi.com For crystalline forms of the compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can reveal micro- and nanostructural details.

Spectroscopic techniques are indispensable for elucidating the chemical structure and composition. Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy can identify the functional groups present in the molecule. scielo.br Nuclear Magnetic Resonance (NMR) spectroscopy remains a powerful tool for detailed structural analysis.

For analyzing the elemental composition and distribution, techniques like Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, can be employed. scielo.br Secondary Ion Mass Spectrometry (SIMS) offers high sensitivity for detecting trace elements and can provide spatial resolution at the nanoscale. acs.org

| Analytical Technique | Information Provided | Relevance for this compound |

| Atomic Force Microscopy (AFM) | High-resolution surface topography. mdpi.com | Characterization of surface features and roughness of solid-state samples. |

| Scanning Electron Microscopy (SEM) | Microscale imaging of surface morphology. | Visualization of crystal habit and particle size distribution. |

| Transmission Electron Microscopy (TEM) | Nanoscale internal structure imaging. | Examination of internal defects and crystallographic orientation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. scielo.br | Confirmation of the ester and sulfonic acid moieties. |

| Raman Spectroscopy | Vibrational modes and molecular structure. scielo.br | Complementary structural information to FTIR. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed molecular structure and connectivity. | Unambiguous structure determination and purity assessment. |

| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition and mapping. scielo.br | Verification of the presence and distribution of sulfur and oxygen. |

| Secondary Ion Mass Spectrometry (SIMS) | High-sensitivity elemental and isotopic analysis. acs.org | Trace impurity analysis and surface characterization. |

Interdisciplinary Research Opportunities in Advanced Chemical Systems

The unique chemical structure of this compound, featuring both a sulfonic acid group and an ester group, opens up a wide range of interdisciplinary research opportunities in advanced chemical systems.

In the field of materials science , the compound could serve as a monomer or a functional additive in the synthesis of novel polymers. The sulfonic acid group can impart properties such as ion conductivity, making such polymers potentially useful as proton exchange membranes in fuel cells or as solid acid catalysts. The ester group can be a site for further chemical modification, allowing for the tuning of the polymer's physical and chemical properties. For example, sulfonic acid-functionalized materials have been explored as efficient and sustainable catalysts in various chemical reactions. mdpi.com

In catalysis , the acidic nature of the sulfonic acid group suggests its potential use as a catalyst in various organic reactions. ontosight.ai Research could explore its application as a homogeneous or a supported catalyst for reactions such as esterification, hydrolysis, and alkylation. mdpi.com The monoester structure could influence its solubility and catalytic activity in different reaction media. Nano-silica supported ethane-sulfonic acid has already demonstrated its catalytic potential in the synthesis of xanthene and acridine (B1665455) derivatives. oiccpress.com

The field of supramolecular chemistry could also benefit from the properties of this compound. The ability of the sulfonic acid group to form strong hydrogen bonds and interact with metal ions could be exploited in the design of novel self-assembling systems, metal-organic frameworks (MOFs), and sensors.

| Research Area | Potential Application of this compound | Rationale |

| Materials Science | Monomer for functional polymers. | The sulfonic acid group can provide ion conductivity, while the ester group allows for further functionalization. mdpi.com |

| Catalysis | Homogeneous or supported acid catalyst. | The sulfonic acid moiety is a known catalytic group for various organic transformations. oiccpress.commdpi.comontosight.ai |

| Supramolecular Chemistry | Building block for self-assembling systems and MOFs. | The functional groups can participate in hydrogen bonding and coordination with metal ions. |

Exploration of Bio-inspired Synthetic Pathways or Mimetic Reactions (non-clinical)

Drawing inspiration from biological processes offers a novel and sustainable approach to chemical synthesis. For this compound, bio-inspired and biomimetic pathways present exciting research directions.

Enzymatic catalysis is a cornerstone of bio-inspired synthesis. Lipases, which are enzymes that catalyze the hydrolysis of fats and oils, can also be used to catalyze esterification reactions in non-aqueous environments. scielo.br The use of lipases for the synthesis of various esters is well-documented and offers advantages such as high selectivity and mild reaction conditions. nih.gov Research could focus on screening different lipases for their ability to catalyze the monoesterification of 1,2-ethanedisulfonic acid with ethanol (B145695).

Another class of enzymes, sulfotransferases , are responsible for the transfer of a sulfo group from a donor molecule to an acceptor alcohol or amine in biological systems. nih.gov Arylsulfate sulfotransferases have been identified that can catalyze the sulfation of a diverse range of alcohols. nih.gov While these enzymes typically catalyze the formation of sulfate (B86663) esters, their catalytic mechanism could inspire the design of synthetic catalysts that can perform analogous sulfonylation reactions under mild, aqueous conditions.

Biocatalytic cascades , where multiple enzymatic reactions are performed in a single pot, could also be envisioned for the synthesis of this compound. This approach mimics the metabolic pathways found in nature and can lead to highly efficient and atom-economical synthetic routes.

| Bio-inspired Approach | Description | Potential for this compound Synthesis |

| Lipase-Catalyzed Esterification | Use of lipases to form ester bonds in non-aqueous media. scielo.brnih.gov | A green and selective method for the monoesterification of 1,2-ethanedisulfonic acid. |

| Sulfotransferase-Inspired Catalysis | Mimicking the action of sulfotransferases for sulfonylation. nih.gov | Development of novel catalysts for sulfonate ester formation under mild conditions. |

| Whole-Cell Biocatalysis | Utilizing microbial cells containing the necessary enzymes. acs.org | A potential one-pot synthesis method, reducing the need for enzyme purification. |

Q & A

Q. What are the recommended synthetic pathways for preparing monoethyl ester 1,2-ethanedisulfonic acid, and what are their mechanistic considerations?

The synthesis typically involves esterification of 1,2-ethanedisulfonic acid (CAS 110-04-3) with ethanol under acidic or catalytic conditions. A two-step approach is common:

- Step 1 : Activation of the sulfonic acid group using thionyl chloride (SOCl₂) to form the sulfonyl chloride intermediate.

- Step 2 : Reaction with ethanol to yield the monoethyl ester via nucleophilic substitution (SN2 mechanism).

Key parameters include temperature control (60–80°C), stoichiometric excess of ethanol, and anhydrous conditions to minimize hydrolysis . Mechanistic studies suggest that steric hindrance from the ethane backbone influences regioselectivity, favoring monoester formation over diesters .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Analysis :

- Chromatography :

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to sulfonic acid and ester groups. Limited solubility in non-polar solvents (hexane, chloroform) .

- Stability :

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data for the hydrolysis of this compound?

Discrepancies in hydrolysis rates often arise from:

- Solvent Effects : Protic solvents (e.g., water) accelerate hydrolysis via hydrogen bonding with the ester carbonyl.

- Catalytic Traces : Metal ions (e.g., Fe³⁺) in buffers may act as Lewis acids, altering reaction pathways.

To mitigate, use controlled kinetic studies :

Q. What advanced analytical methods are suitable for identifying degradation impurities in this compound?

Q. How does this compound interact with biological macromolecules in pharmacological studies?

- Enzyme Inhibition : The sulfonic acid group binds to cationic residues (e.g., lysine, arginine) in enzyme active sites, as shown in molecular docking studies with antitussive targets .

- Metabolic Stability : In vitro assays (e.g., liver microsomes) reveal rapid ester hydrolysis, necessitating prodrug strategies for sustained activity .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reaction environments?

- QSAR/QSPR Models : Predict physicochemical properties (e.g., logP, pKa) using quantum chemical descriptors (HOMO/LUMO energies, partial charges) .

- Molecular Dynamics (MD) : Simulate solvation effects in ionic liquids or deep eutectic solvents to optimize reaction yields .

Methodological Guidelines

- Data Presentation :

- Critical Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.